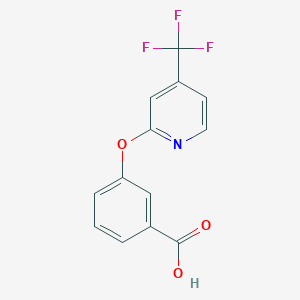

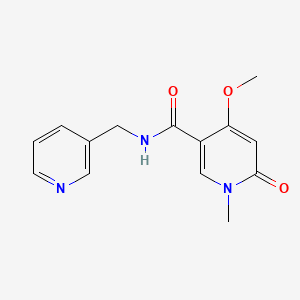

![molecular formula C20H19N5 B2951339 N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-95-6](/img/structure/B2951339.png)

N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound. The compound also contains a benzyl group (a benzene ring attached to a CH2 group), a methyl group (CH3), and a m-tolyl group (a benzene ring with a methyl group (CH3) at the meta position) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The pyrazolo[3,4-d]pyrimidin-4-amine core would likely contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, and the amine group could influence its polarity and solubility .Mécanisme D'action

The mechanism of action of N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of various enzymes, as mentioned above. The compound binds to the active site of these enzymes and blocks their activity, leading to a decrease in the levels of their downstream targets. This, in turn, leads to the modulation of various physiological processes, depending on the specific enzyme targeted.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound have been extensively studied. The compound has been reported to exhibit potent anticancer activity by inhibiting various protein kinases involved in cancer cell proliferation and survival. It has also been shown to have anti-inflammatory effects by inhibiting phosphodiesterases, which are involved in the regulation of inflammatory signaling pathways. Additionally, the compound has been reported to have neuroprotective effects by inhibiting histone deacetylases, which are involved in the regulation of gene expression in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages for lab experiments. The compound is relatively easy to synthesize and has good stability under standard laboratory conditions. It also exhibits potent inhibitory activity against various enzymes at low concentrations, making it a useful tool for studying their biological functions. However, the compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using the compound.

Orientations Futures

N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several potential future directions for scientific research. One area of interest is the development of more potent and selective inhibitors of specific enzymes, which could lead to the development of novel therapeutic agents for various diseases. Another area of interest is the study of the compound's pharmacokinetics and pharmacodynamics, which could provide insights into its potential clinical applications. Additionally, the compound's potential toxicity and side effects should be further investigated to ensure its safety for use in humans.

Méthodes De Synthèse

The synthesis of N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been reported using various methods. One of the commonly used methods involves the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with benzyl bromide and m-tolyl magnesium bromide in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction to give the desired product in good yield.

Applications De Recherche Scientifique

N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been reported to exhibit significant inhibitory activity against various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play crucial roles in various physiological processes, and their dysregulation has been associated with several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Propriétés

IUPAC Name |

N-benzyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-15-7-6-10-17(11-15)25-20-18(12-23-25)19(21-14-22-20)24(2)13-16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOVXPMGSPUYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2951256.png)

![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951262.png)

![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2951268.png)

![2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B2951277.png)